molecular formula C9H5F5 B3042014 1-(Pentafluorophenyl)-1-propene CAS No. 4683-67-4

1-(Pentafluorophenyl)-1-propene

Cat. No. B3042014
CAS RN: 4683-67-4
M. Wt: 208.13 g/mol
InChI Key: ARAOLTCZMIFYMK-NSCUHMNNSA-N
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Description

Synthesis Analysis

The synthesis of compounds with pentafluorophenyl groups has been studied. For example, a silica-based stationary phase bonding perfluoroctyl (FC8) was synthesized and its chromatographic behavior was evaluated . Another study discussed the synthesis of pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs) through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers .


Chemical Reactions Analysis

The chemical reactions involving pentafluorophenyl groups have been explored. For instance, pentafluorophenyl-functional SCNPs were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Another study mentioned the reaction of hexafluorobenzene with the sodium salt of pyrrole .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a related compound, Tris(pentafluorophenyl)borane, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “1-(Pentafluorophenyl)-1-propene” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, the synthesis of pentafluorophenyl-functional SCNPs and their potential for protein mimicry has been discussed .

Mechanism of Action

Target of Action

1-(Pentafluorophenyl)-1-propene, also known as 1,2,3,4,5-PENTAFLUORO-6-[(1E)-PROP-1-EN-1-YL]BENZENE, is a compound that primarily targets stationary phases in chromatographic separations . The compound’s primary targets are the alkyl-bonded silica particles most often used in reversed-phase liquid chromatography (LC) .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. It provides enhanced dipole, π-π, charge transfer, and ion-exchange interactions when compared to traditional alkyl phases . This unique selectivity is due to the pentafluorophenyl (PFP) moiety in the compound . The PFP phases generally exhibit greater retention of basic analytes than their alkyl counterparts mainly because of the presence of strong ion-exchange interactions .

Biochemical Pathways

It is known that the compound affects the interactions between analytes and stationary phases in chromatographic separations . These interactions can influence the retention and selectivity of various analytes, thereby affecting the overall separation process .

Pharmacokinetics

The compound’s unique selectivity and retention properties suggest that it may have interesting absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The result of 1-(Pentafluorophenyl)-1-propene’s action is enhanced selectivity and retention in chromatographic separations . The compound’s unique interactions with stationary phases allow for greater retention of basic analytes . This can lead to more effective and rugged analytical methods .

Action Environment

The action of 1-(Pentafluorophenyl)-1-propene can be influenced by various environmental factors. For instance, the mobile phase used in chromatographic separations can affect the compound’s interactions with stationary phases . Additionally, the physical and chemical properties of the analytes can also influence the compound’s action .

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAOLTCZMIFYMK-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pentafluorophenyl)-1-propene

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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